![molecular formula C18H24BBrN2O4 B2690299 tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1632996-84-9](/img/structure/B2690299.png)
tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
“tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a complex organic compound. It’s a significant intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The compound is typically synthesized through a series of reactions, including substitution reactions . The exact method of synthesis can vary depending on the desired end product and the specific conditions of the reaction.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolopyridine core, a bromine atom, and a boronate ester group. The boronate ester group, in particular, is a key feature of this molecule, as it allows for further reactions to occur .Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions, largely due to the presence of the boronate ester group. This group can react with various nucleophiles, leading to the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by its molecular structure. For example, the presence of the boronate ester group could influence its reactivity, while the bromine atom could affect its polarity .Scientific Research Applications
Intermediate in Organic Synthesis
This compound can serve as an important intermediate in the synthesis of various biologically active compounds . It can be used in the formation of complex molecular structures, contributing to the development of new pharmaceuticals and other chemical products .
Suzuki-Miyaura Cross-Coupling Reactions
The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, an essential process in organic synthesis .
Synthesis of Indazole Derivatives
The compound can be used in the synthesis of indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Crystal Structure Studies
The compound’s crystal structure can be studied using X-ray diffraction . Understanding the crystal structure can provide valuable insights into the compound’s physical and chemical properties .
Density Functional Theory (DFT) Studies
The compound can be used in DFT studies . DFT is a computational technique used to investigate the electronic structure of molecules . It can provide information about the compound’s molecular orbitals, which can be useful in predicting its reactivity .
Physicochemical Feature Analysis
The compound’s physicochemical features can be investigated through DFT . This includes studying the molecular electrostatic potential and frontier molecular orbitals, which can provide insights into the compound’s chemical behavior .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-12(11-8-14(20)21-9-13(11)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCYVIXCKDWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate |
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